Bis(carboxymethyl)ethylene dithiocarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

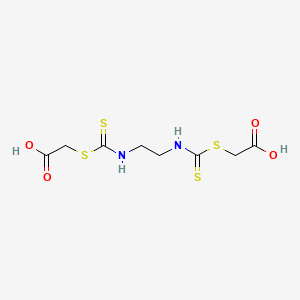

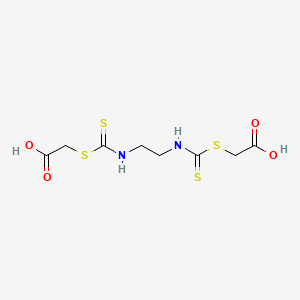

L’acide éthylènebis(iminocarbonothioylthio)diacétique est un composé chimique de formule moléculaire C₁₀H₁₆N₂O₄S₄. Il est connu pour sa structure unique, qui comprend deux groupes iminocarbonothioylthio liés à un squelette éthylène et deux groupes acide acétique. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide éthylènebis(iminocarbonothioylthio)diacétique implique généralement la réaction de l’éthylènediamine avec le disulfure de carbone et l’acide chloroacétique. La réaction est effectuée dans des conditions contrôlées pour garantir la formation du produit souhaité. Le schéma réactionnel général est le suivant :

- L’éthylènediamine réagit avec le disulfure de carbone pour former un intermédiaire éthylènebis(iminocarbonothioylthio).

- L’intermédiaire réagit ensuite avec l’acide chloroacétique pour former de l’acide éthylènebis(iminocarbonothioylthio)diacétique.

Méthodes de production industrielle

Dans les environnements industriels, la production d’acide éthylènebis(iminocarbonothioylthio)diacétique implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour obtenir le produit final avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

L’acide éthylènebis(iminocarbonothioylthio)diacétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiols correspondants.

Substitution : Les groupes iminocarbonothioylthio peuvent subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

L’acide éthylènebis(iminocarbonothioylthio)diacétique a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination et comme réactif en synthèse organique.

Biologie : Étudié pour son potentiel en tant qu’agent chélateur pour les ions métalliques dans les systèmes biologiques.

Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris comme antioxydant et agent anti-inflammatoire.

Industrie : Utilisé dans la formulation de divers produits industriels, y compris des inhibiteurs de corrosion et des stabilisateurs.

Applications De Recherche Scientifique

Ethylenebis(iminocarbonothioylthio)diacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.

Medicine: Explored for its potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.

Industry: Utilized in the formulation of various industrial products, including corrosion inhibitors and stabilizers.

Mécanisme D'action

Le mécanisme d’action de l’acide éthylènebis(iminocarbonothioylthio)diacétique implique sa capacité à chélater les ions métalliques. Les groupes iminocarbonothioylthio peuvent former des complexes stables avec les ions métalliques, ce qui peut influencer diverses voies biochimiques. Cette capacité de chélation est cruciale pour ses applications en médecine et en biologie, où elle peut moduler les concentrations d’ions métalliques et réduire le stress oxydatif.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide éthylènediaminetétraacétique (EDTA) : Un agent chélateur bien connu ayant des applications similaires.

Acide diéthylènetriaminepentaacétique (DTPA) : Un autre agent chélateur ayant une structure et une fonction similaires.

Unicité

L’acide éthylènebis(iminocarbonothioylthio)diacétique est unique en raison de sa structure spécifique, qui fournit des propriétés de chélation distinctes par rapport à d’autres agents chélateurs comme l’EDTA et le DTPA. Sa capacité à former des complexes stables avec une large gamme d’ions métalliques la rend particulièrement précieuse dans diverses applications scientifiques et industrielles.

Propriétés

Numéro CAS |

92348-14-6 |

|---|---|

Formule moléculaire |

C8H12N2O4S4 |

Poids moléculaire |

328.5 g/mol |

Nom IUPAC |

2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid |

InChI |

InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |

Clé InChI |

FNWUENKHSUYDGL-UHFFFAOYSA-N |

SMILES canonique |

C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)

![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)